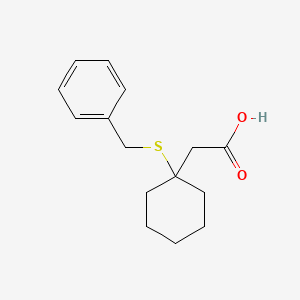

β-(S-苄基巯基)-β,β-环戊亚甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is a chemical compound. It is a benzyl derivative of mercapturic acid (acetylcysteine) .

Synthesis Analysis

The synthesis of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali . A key feature of the synthesis is the reduction of phenol with tritium gas over a catalyst, resulting in tritiated cyclohexanone .Molecular Structure Analysis

The molecular formula of this compound is C15H20O2S. It has a molecular weight of 264.38300 .Chemical Reactions Analysis

The cyclization reaction may proceed via the phenolic hydroxyl group of L2 to enhance the nucleophilicity of the mercapto group of thioglycolic acid, which causes thioglycolic acid facile addition on the imino .Physical And Chemical Properties Analysis

This compound has a density of 1.15g/cm3. It has a boiling point of 430ºC at 760 mmHg. The melting point is not available. The flash point is 213.9ºC .科学研究应用

氚标记用于合成研究

合成氚化的 β-(S-苄基巯基)-β,β-环戊亚甲基丙酸展示了在标记研究中的重要应用,这对于追踪生物系统中化合物归宿至关重要。这种合成的关键特征涉及用氚气还原苯酚,展示了其在为研究目的创建氚化化合物中的用途 (Landvatter & Heys, 1987)。

药物代谢物分析

对与 β-(S-苄基巯基)-β,β-环戊亚甲基丙酸在结构上相关的药物代谢物(如 1-β-O-酰基葡萄糖醛酸苷)的构效关系的研究,突出了了解化学结构的改变如何影响潜在药物化合物的反应性和稳定性的重要性。此类研究对于预测药物代谢物在生物系统中的行为至关重要,有助于设计更安全、更有效的药物 (Baba & Yoshioka, 2009)。

肽类的固相合成

N-取代-β-氨基丙酸低聚物(β-肽类)的固相合成方法的开发展示了另一个应用领域。该方法促进了具有潜在药用应用的肽类的制备,说明了该化合物在新型生物分子的合成中的相关性 (Hamper 等人,1998)。

药物中间体的生物催化

与 β-(S-苄基巯基)-β,β-环戊亚甲基丙酸的合成和应用相关的 S-3-氨基-3-苯基丙酸的不对称生物催化,强调了生物催化在生产药物中间体中的作用。使用微生物进行手性催化举例说明了如何使用此类化合物来开发对映体纯的药物,这对于药物疗效和安全性至关重要 (Li 等人,2013)。

催产素抑制研究

对 β-(S-苄基巯基)-β,β-环戊亚甲基丙酸类似物对催产素的抑制的研究揭示了该化合物在调节生理过程中的潜力。此类研究为设计可以与激素通路相互作用的治疗剂提供了见解,展示了这些化合物在医学研究中的更广泛意义 (Nestor 等人,1975)。

作用机制

Target of Action

It is known that benzyl derivatives like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death . The exact mechanism of this toxicity is unknown .

Biochemical Pathways

Benzyl compounds like benzyl benzoate are known to be lethal to parasites and mites .

Pharmacokinetics

Benzylmercapturic acid, a benzyl derivative, is a minor metabolite of toluene in humans and is used in the diagnosis of toluene exposure .

Result of Action

Benzyl compounds are known to exert toxic effects on the nervous system of parasites, leading to their death .

安全和危害

属性

IUPAC Name |

2-(1-benzylsulfanylcyclohexyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTCXHQXYRYSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203667 |

Source

|

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

CAS RN |

55154-80-8 |

Source

|

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)